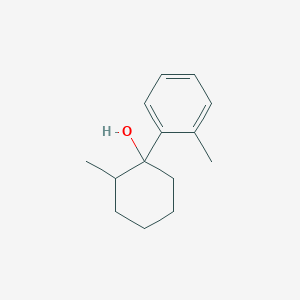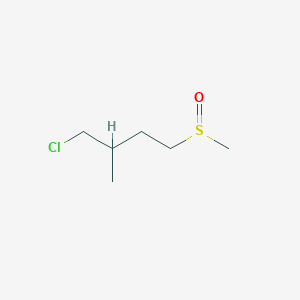
1-Chloro-4-methanesulfinyl-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-methanesulfinyl-2-methylbutane is an organic compound characterized by the presence of a chlorine atom, a methanesulfinyl group, and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methanesulfinyl-2-methylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methanesulfinyl-2-methylbutane using thionyl chloride (SOCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-methanesulfinyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 1-chloro-4-methyl-2-methylbutane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines, to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), amines
Major Products:
Oxidation: 1-Chloro-4-methanesulfonyl-2-methylbutane
Reduction: 1-Chloro-4-methyl-2-methylbutane
Substitution: Corresponding alcohols or amines
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-methanesulfinyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 1-chloro-4-methanesulfinyl-2-methylbutane exerts its effects depends on the specific reaction or application. In biological systems, the methanesulfinyl group can interact with enzymes, altering their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different properties.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes that process sulfinyl groups.
Nucleophilic Substitution: The chlorine atom can be targeted by nucleophiles, leading to various substitution products.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methanesulfinyl-2-methylbutane can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2-methylbutane: Lacks the methanesulfinyl group, making it less reactive in oxidation reactions.
4-Methanesulfinyl-2-methylbutane: Lacks the chlorine atom, limiting its use in nucleophilic substitution reactions.
1-Chloro-4-methanesulfonyl-2-methylbutane: Contains a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and applications.
By comparing these compounds, the unique combination of functional groups in this compound is evident, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H13ClOS |
|---|---|
Molekulargewicht |
168.69 g/mol |
IUPAC-Name |
1-chloro-2-methyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C6H13ClOS/c1-6(5-7)3-4-9(2)8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
GHYPKZXSMALBJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCS(=O)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)


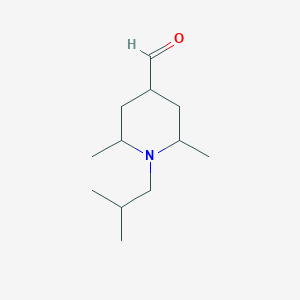
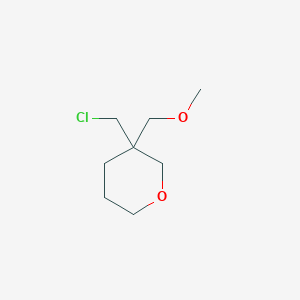
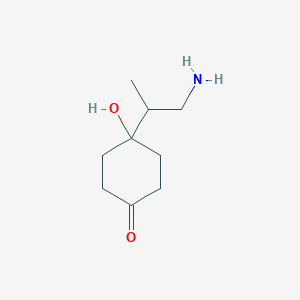
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


